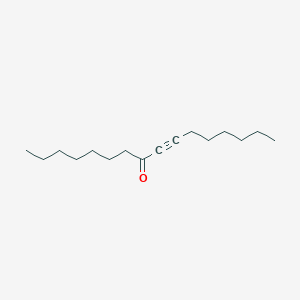

9-Hexadecyn-8-one

Description

Structure

3D Structure

Properties

CAS No. |

89319-68-6 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

hexadec-9-yn-8-one |

InChI |

InChI=1S/C16H28O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h3-12,14H2,1-2H3 |

InChI Key |

ICHWPPJIXHKMNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C#CCCCCCC |

Origin of Product |

United States |

Synthetic Strategies for 9 Hexadecyn 8 One and Analogues

Direct Synthesis Approaches for Acetylenic Ketones

Direct methods for synthesizing acetylenic ketones often involve the formation of the carbon-carbon bond adjacent to the carbonyl group or the oxidation of a precursor alcohol. These techniques provide efficient pathways to a wide range of alkynones.

Palladium-Catalyzed Coupling Reactions in Alkynone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The carbonylative Sonogashira coupling is a prominent method for synthesizing alkynones. acs.orgacs.org This reaction typically involves the coupling of a terminal alkyne, an organic halide, and a source of carbon monoxide (CO), catalyzed by a palladium complex. acs.orgacs.org

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca In the context of carbonylative Sonogashira coupling, the cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide and subsequent reaction with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), or direct reaction with the terminal alkyne (transmetalation). The final step is reductive elimination, which releases the alkynone product and regenerates the Pd(0) catalyst. uwindsor.canobelprize.org

Research has demonstrated the versatility of this method with various substrates. For instance, aryl thianthrenium salts have been successfully used as coupling partners with terminal alkynes under an atmospheric pressure of CO to produce aryl alkynones in moderate to good yields. acs.orgacs.org However, this specific method showed limitations with aliphatic alkynes, where the direct Sonogashira coupling product was observed instead of the desired alkynone. acs.orgacs.org To circumvent the use of gaseous carbon monoxide, which can be hazardous, alternative CO sources like chloroform (B151607) (CHCl₃) and molybdenum hexacarbonyl (Mo(CO)₆) have been effectively employed. rsc.orgrsc.orgresearchgate.net

Table 1: Conditions for Palladium-Catalyzed Carbonylative Sonogashira Coupling

| Coupling Partners | Catalyst System | CO Source | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Thianthrenium Salt, Aryl Acetylene (B1199291) | PdBr₂, PCy₃ | CO (1 atm) | K₃PO₄ | DMF | 91% (isolated) | acs.org |

| Aryl Iodide, Terminal Alkyne | Pd Catalyst | CHCl₃ | CsOH·H₂O | - | Good | rsc.org |

| 2-Iodo-glycal, Terminal Alkyne | PdCl₂(dppf)/xantphos | Mo(CO)₆ | K₂CO₃ | Dioxane | ~90% | researchgate.net |

Oxidation of Propargylic Alcohols for Carbonyl Formation

An alternative direct approach to alkynones is the oxidation of the corresponding secondary propargylic alcohols. The precursor for 9-hexadecyn-8-one, 9-hexadecyn-8-ol, can be oxidized to form the target ketone. acs.org This transformation is a crucial step that establishes the carbonyl functionality of the alkynone. A variety of oxidizing agents and catalytic systems have been developed for this purpose, with a focus on efficiency and selectivity.

Aerobic oxidation using molecular oxygen as the terminal oxidant is an environmentally benign and cost-effective method. Oxovanadium complexes have emerged as effective catalysts for the aerobic oxidation of propargylic alcohols. acs.orgnih.govscirp.org A typical catalytic system consists of vanadium oxyacetylacetonate [VO(acac)₂] in the presence of 3 Å molecular sieves (MS3A) in a solvent like acetonitrile (B52724), under an atmospheric pressure of oxygen. acs.orgnih.gov

The proposed mechanism for this oxidation involves a vanadium(V) alcoholate species. nih.gov The catalytic cycle is thought to proceed through the following steps:

Ligand Exchange: The propargylic alcohol displaces one of the ligands on the vanadium center to form a vanadium(V) alcoholate. nih.gov

β-Hydride Elimination: This is often the rate-determining step, where a hydrogen atom from the alcohol's carbinol carbon is eliminated. nih.govnih.gov Some studies suggest a base-assisted dehydrogenation (BAD) mechanism, where an external base facilitates the deprotonation at the carbinol carbon, leading to a buildup of negative charge in the transition state. nih.gov

Reductive Elimination/Product Release: The ketone product is released, and the vanadium center is reduced from V(V) to a lower oxidation state, such as V(IV). nih.govacs.org

Re-oxidation: The reduced vanadium species is then re-oxidized back to V(V) by molecular oxygen, completing the catalytic cycle. acs.org

This method has been successfully applied to a range of propargylic alcohols, including those with aryl, alkenyl, and alkynyl substituents at the α-position. acs.org While α-acetylenic alkanols (where the substituent is an alkyl group, as in 9-hexadecyn-8-ol) show lower reactivity, modifications such as using VO(hfac)₂ as the catalyst can improve the product yield. acs.org

Table 2: Aerobic Oxidation of Propargylic Alcohols Catalyzed by Vanadium Complexes

| Substrate | Catalyst | Additives | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | VO(acac)₂ | MS3A | Acetonitrile | 80 °C | 98% | acs.org |

| 9-Hexadecyn-8-ol | VO(acac)₂ | MS3A | Acetonitrile | 80 °C | 32% | acs.org |

| 9-Hexadecyn-8-ol | VO(hfac)₂ | hfacH | Acetonitrile | 80 °C | 60% | acs.org |

Precursor-Based Synthetic Routes

Instead of building the molecule from smaller pieces, alkynones can also be synthesized by modifying existing molecular frameworks, particularly those derived from readily available natural sources like fatty acids.

Utilization of Fatty Acid Derivatives in Alkynone Synthesis

Fatty acids and their derivatives are attractive starting materials for the synthesis of long-chain alkynones due to their availability and inherent carbon chain length. Oleic acid ((9Z)-octadec-9-enoic acid), a monounsaturated omega-9 fatty acid, is a particularly relevant precursor for compounds related to this compound, as it contains a C18 chain with a double bond at the C9 position. ijnc.irresearchgate.net

The synthesis can involve several steps, including the transformation of the carboxylic acid group and the conversion of the double bond into the desired alkyne functionality. For example, oleic acid can be converted into derivatives like oleamide. ijnc.ir While direct conversion pathways from common fatty acids to specific internal alkynones like this compound are complex, related alkynoic acids are frequently synthesized from fatty alcohol precursors. nih.gov These synthetic routes often involve steps like bromination of a fatty alcohol followed by elimination or coupling reactions to introduce the alkyne moiety. nih.gov The carboxylic acid functionality can then be introduced via carboxylation of a terminal alkyne. nih.gov

Ring-Closing Metathesis Strategies for Cyclic Analogues

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings of various sizes. organic-chemistry.orgwikipedia.org It typically involves an intramolecular reaction between two alkene functionalities within the same molecule, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. beilstein-journals.orgharvard.edu The driving force for the reaction is often the formation of a stable cyclic alkene and the release of a small, volatile alkene like ethylene. organic-chemistry.org

While RCM is primarily used for olefin metathesis, a variation known as enyne ring-closing metathesis can be employed to create cyclic structures containing both double and triple bonds, which are analogues of alkynones. wikipedia.org In enyne RCM, a molecule containing both an alkene and an alkyne undergoes an intramolecular cyclization. This strategy allows for the construction of complex cyclic and bicyclic frameworks. beilstein-journals.org For instance, tandem dienyne RCM has been used to assemble tricyclic scaffolds. beilstein-journals.org The choice of catalyst is crucial and can influence the chemoselectivity and yield of the cyclized product. beilstein-journals.org This methodology provides a strategic approach to synthesizing cyclic analogues of this compound, which could be valuable for exploring structure-activity relationships in various chemical and biological contexts.

Green Chemistry and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have become a cornerstone of modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. almacgroup.com The synthesis of alkynones, including this compound, is increasingly benefiting from these sustainable approaches, which offer environmentally benign alternatives to traditional chemical methods. europa.euresearchgate.net

Biocatalysis employs natural catalysts, such as enzymes, to perform chemical transformations with high selectivity and efficiency under mild conditions. europa.euresearchgate.net This approach is particularly valuable in the synthesis of complex molecules, offering advantages like reduced energy inputs and fewer unwanted by-products compared to conventional chemical processes. europa.eu

Enzyme-catalyzed reactions are pivotal in producing chiral intermediates for complex syntheses. georgiasouthern.edu Dehydrogenases and reductases, for instance, are used for the enantioselective reduction of ketones to produce chiral alcohols, which are valuable synthons. georgiasouthern.edu Research into novel alcohol dehydrogenases has shown high efficacy in the reduction of non-terminal alkynones, achieving excellent enantiomeric excess (>99% ee) for certain substrates. georgiasouthern.edu While terminal propargyl functionalities can be unstable, non-terminal ones, such as the triple bond in this compound, are more amenable to these enzymatic reductions, which are crucial for producing chiral alcohol precursors. georgiasouthern.edu

Lipases are another important class of enzymes in sustainable synthesis. Candida antarctica lipase (B570770) B (CalB), for example, is a robust and efficient catalyst for synthesizing functional polyesters and polyamides at moderate temperatures (70-95 °C). europa.eu In the context of alkynone-related compounds, lipases can be used for esterification reactions, such as in the production of 3-hydroxy-2-butanone fatty acid esters, demonstrating the versatility of enzymes in modifying complex organic molecules. mdpi.com The integration of biocatalysis can occur at various stages, from creating chiral building blocks to modifying the final structure, all while adhering to green chemistry principles. almacgroup.comacs.org

The formation of the acetylenic (C≡C) bond is fundamental to the synthesis of this compound. Modern catalysis has introduced a variety of efficient systems that facilitate this transformation under increasingly mild and sustainable conditions.

Transition metal-catalyzed reactions are central to alkyne chemistry. nih.gov The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a classic and powerful method for C-C bond formation and can be adapted for alkynone synthesis. nih.govnih.gov Innovations in this area focus on reducing catalyst loading to parts-per-million (ppm) levels. For instance, using an alkynone like 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one as a ligand for a palladium catalyst can significantly enhance catalytic activity, allowing for successful cross-coupling with as little as 5-10 ppm of palladium. mdpi.com

Another sustainable approach is the direct aerobic oxidation of propargylic alcohols to form the corresponding alkynones. organic-chemistry.orgacs.org This method uses molecular oxygen as the ultimate oxidant, which is an environmentally friendly and atom-economical approach. organic-chemistry.org A catalytic system comprising iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O), TEMPO, and sodium chloride in toluene (B28343) has proven effective for converting various propargylic alcohols into α,β-unsaturated alkynones in good to excellent yields at room temperature. organic-chemistry.org Similarly, oxovanadium complexes have been shown to catalyze the aerobic oxidation of propargylic alcohols, including precursors to long-chain alkynones like 9-hexadecyn-8-ol. acs.org

Gold and copper catalysts are also prominent in modern alkyne chemistry. Gold salts are highly capable of activating triple bonds for reactions like hydration, which converts alkynes to ketones. researchgate.net Copper-catalyzed systems are instrumental in reactions like the oxidative amidation of terminal alkynes, broadening the scope of accessible alkyne derivatives. nih.gov These emerging catalytic systems represent a move towards more efficient, selective, and environmentally conscious synthesis of alkynones.

Table 1: Comparison of Catalytic Systems for Alkynone-Related Syntheses

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Sonogashira Coupling | Well-established for C-C bond formation | nih.gov |

| PdCl₂ / Alkynone Ligand | Sonogashira Coupling | Reduces catalyst loading to ppm levels | mdpi.com |

| Fe(NO₃)₃·9H₂O / TEMPO | Aerobic Oxidation | Uses O₂ as a clean oxidant; mild conditions | organic-chemistry.org |

| VO(acac)₂ | Aerobic Oxidation | Effective for propargylic alcohol oxidation | acs.org |

Stereoselective Synthesis of this compound and its Isomers

The synthesis of specific isomers of long-chain unsaturated molecules is critical, particularly in fields like pheromone chemistry, where biological activity is highly dependent on stereochemistry. While this compound itself is an alkyne, its isomers, such as the corresponding (Z)- or (E)-alkenones, require precise stereoselective synthetic methods.

The synthesis of long-chain alkynols and their derivatives often serves as a blueprint for accessing compounds like this compound and its isomers. A common strategy involves a multi-step coupling approach. For example, the synthesis of insect sex attractants has been achieved on a solid-phase polymer support. cdnsciencepub.comcdnsciencepub.com This method involves attaching a diol to the polymer, converting it to a mesylate, and then coupling it with lithioacetylide to create a terminal alkyne. A second coupling step with an alkyl bromide extends the chain to form the desired internal alkyne, which can then be cleaved from the polymer support. cdnsciencepub.comcdnsciencepub.com

A key step in synthesizing alkene isomers is the stereoselective reduction of the triple bond. The reduction of an internal alkyne, such as the one in a precursor to 9-hexadecen-8-one, can yield either the cis-(Z) or trans-(E) alkene.

Cis (Z)-Isomers: Reduction using catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or P-2 nickel (NiP-2) catalyst favors the formation of the cis-alkene. researchgate.net The use of disiamylborane (B86530) has also been shown to quantitatively reduce polymer-bound internal alkynes exclusively to cis-alkenes. cdnsciencepub.comcdnsciencepub.com

Trans (E)-Isomers: Reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) (a Birch reduction) or with lithium aluminum hydride (LAH) typically yields the trans-alkene. researchgate.nettandfonline.com

These selective reductions are fundamental in producing specific geometric isomers of molecules structurally related to this compound. For instance, the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate (B1210297), a major component of the processionary moth sex pheromone, relies on the controlled Wittig reaction of an acetylenic aldehyde to establish the (Z)-double bond stereoselectively. researchgate.net Similarly, the four geometric isomers of 6,11-hexadecadienal (B1230900) were prepared through synthetic routes that involved the stereoselective semi-hydrogenation of an alkyne precursor to generate the desired (E)- or (Z)-double bonds. tandfonline.com The direct precursor alcohol, 9-hexadecyn-8-ol, has been synthesized from corresponding aldehydes and alkynylmagnesium bromides, followed by oxidation to yield this compound. acs.org

Table 2: Stereoselective Reduction Methods for Alkyne to Alkene Conversion

| Reagent/Catalyst | Resulting Stereochemistry | Typical Substrates | Reference |

|---|---|---|---|

| H₂ / Lindlar's Catalyst | cis (Z) | Internal Alkynes | tandfonline.com |

| Disiamylborane | cis (Z) | Polymer-Bound Internal Alkynes | cdnsciencepub.comcdnsciencepub.com |

| NiP-2 Catalyst | cis (Z) | Internal Alkynes | researchgate.net |

| Li/NH₃ or Na/NH₃ | trans (E) | Internal Alkynes | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₆H₂₈O | Main subject of the article |

| 9-Hexadecyn-8-ol | C₁₆H₃₀O | Precursor to this compound |

| (Z)-13-Hexadecen-11-yn-1-yl acetate | C₁₈H₃₀O₂ | Insect pheromone, synthesis example |

| 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one | C₁₆H₁₂O₂ | Alkynone ligand for palladium catalyst |

| Iron(III) nitrate nonahydrate | Fe(NO₃)₃·9H₂O | Catalyst for aerobic oxidation |

| TEMPO | C₉H₁₈NO | Co-catalyst for aerobic oxidation |

| Oxovanadium(IV) acetylacetonate | C₁₀H₁₄O₅V | Catalyst for aerobic oxidation |

| Disiamylborane | C₁₀H₂₃B | Reducing agent for cis-alkene synthesis |

| Lithium aluminum hydride (LAH) | AlH₄Li | Reducing agent for trans-alkene synthesis |

| Lindlar's catalyst | Pd/CaCO₃/Pb | Catalyst for cis-alkene synthesis |

| P-2 Nickel (NiP-2) | Ni₂B | Catalyst for cis-alkene synthesis |

Chemical Reactivity and Transformation Mechanisms of 9 Hexadecyn 8 One

Reaction Pathways Involving the Triple Bond

The carbon-carbon triple bond of 9-Hexadecyn-8-one is an electron-rich region, making it susceptible to various addition reactions. Its conjugation with the carbonyl group polarizes the alkyne, influencing the regioselectivity of these additions.

The triple bond of this compound can be fully or partially reduced under various catalytic hydrogenation conditions. The choice of catalyst and reaction conditions determines the final product. researchgate.net Complete hydrogenation over catalysts like platinum or palladium on carbon (Pd/C) will reduce the alkyne to an alkane, yielding 8-hexadecanone.

A more synthetically useful transformation is the selective semi-hydrogenation to the corresponding alkene. Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of hydrogen, stereoselectively forming (Z)-9-hexadecen-8-one. byjus.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing (E)-9-hexadecen-8-one. Frustrated Lewis pairs have also been shown to catalyze the selective hydrogenation of the triple bond in conjugated ynones. researchgate.netchemrxiv.org

| Reaction | Reagents & Conditions | Product | Selectivity |

| Full Hydrogenation | H₂, Pd/C or Pt | 8-Hexadecanone | Reduces C≡C to C-C |

| cis-Semi-hydrogenation | H₂, Lindlar's Catalyst | (Z)-9-Hexadecen-8-one | syn-addition |

| trans-Semi-hydrogenation | Na, liquid NH₃ | (E)-9-Hexadecen-8-one | anti-addition |

The alkyne group readily undergoes electrophilic addition. byjus.com The addition of hydrogen halides (HX), such as HBr or HCl, to internal alkynes typically proceeds through a vinyl carbocation intermediate. libretexts.org For an asymmetrical internal alkyne like this compound, a mixture of two regioisomers can be formed. The presence of the electron-withdrawing ketone group directs the electrophile (H⁺) to the C-10 position and the nucleophile (X⁻) to the C-9 position. With excess HX, a second addition can occur to give a geminal dihalide. libretexts.org

Hydration of the triple bond can be catalyzed by mercury salts (like HgSO₄) in aqueous sulfuric acid. libretexts.org For internal alkynes, this reaction can yield a mixture of ketones upon tautomerization of the initial enol intermediates. msu.educhemistrysteps.com In the case of this compound, hydration of the alkyne would lead to the formation of a β-diketone, hexadecane-8,9-dione.

Nucleophilic conjugate addition (Michael addition) is also a characteristic reaction of ynones. nih.gov The electron-withdrawing effect of the carbonyl group makes the β-carbon (C-10) of the alkyne electrophilic and susceptible to attack by nucleophiles. A wide range of nucleophiles, including thiols (thiol-yne addition), amines (amino-yne addition), and organocuprates (Gilman reagents), can add to the triple bond. nih.govlibretexts.org These reactions are highly regioselective, with the nucleophile adding to the β-carbon. researchgate.net

| Reaction Type | Reagent | Product | Key Feature |

| Hydrohalogenation | HX (e.g., HBr) | 9-Bromo-9-hexadecen-8-one | Follows Markovnikov principles, influenced by the ketone. libretexts.org |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Hexadecane-8,9-dione | Forms a β-diketone via an enol intermediate. libretexts.org |

| Michael Addition | R₂CuLi (Gilman Reagent) | (E)-10-Alkyl-9-hexadecen-8-one | Forms a C-C bond at the β-position. libretexts.org |

| Thiol-yne Addition | RSH | (E/Z)-10-(Alkylthio)-9-hexadecen-8-one | Regioselective addition of sulfur nucleophiles. nih.gov |

Reactions at the Ketone Functional Group

The carbonyl group in this compound exhibits the typical reactivity of a ketone, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The ketone can be reduced to a secondary alcohol, 9-hexadecyn-8-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Chemoselective reduction of the ketone without affecting the alkyne is a significant challenge. The Luche reduction (NaBH₄, CeCl₃) is a well-established method for the selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, and similar principles can be applied to ynones to favor the formation of the corresponding alkynyl alcohol. organic-chemistry.orgkaust.edu.sa Asymmetric transfer hydrogenation can also be employed for the enantioselective reduction of the ketone to a chiral alcohol. rsc.orgnih.gov

The ketone functionality allows for various condensation and derivatization reactions. For instance, ynones can react with aldehydes in the presence of a solid acid catalyst in a continuous-flow system to produce α,β-unsaturated ketones (chalcone-like structures) via a hydration-condensation sequence. nih.govresearchgate.net They can also serve as substrates in domino reactions, for example, with 1,3-diketones mediated by iron(III) chloride to synthesize β-alkynyl ketones. nih.gov

Furthermore, the ketone can be converted into various derivatives. Reaction with primary amines or ammonia derivatives (like hydroxylamine (B1172632) or hydrazines) can lead to the formation of imines, oximes, or hydrazones, respectively. These reactions are often reversible and acid-catalyzed. Reaction of ynones with hydrazines can be a pathway to synthesize pyrazole (B372694) derivatives. researchgate.net

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Alkynyl Alcohol (9-Hexadecyn-8-ol) |

| Condensation | Aldehyde, Acid Catalyst | α,β-Unsaturated Ketone |

| Derivatization | H₂N-OH (Hydroxylamine) | Oxime |

| Derivatization | H₂N-NH₂ (Hydrazine) | Hydrazone/Pyrazole |

Oxidative and Reductive Transformations

Beyond the individual reductions of the alkyne and ketone, the entire molecule can undergo more profound oxidative or reductive transformations.

Strong oxidative cleavage of the triple bond can be achieved using powerful oxidizing agents like ozone (O₃) or hot, basic potassium permanganate (B83412) (KMnO₄). orgoreview.comlibretexts.org This reaction breaks both the sigma and pi bonds of the alkyne. For an internal alkyne like this compound, oxidative cleavage results in the formation of two carboxylic acids: heptanoic acid (from the C1-C7 side) and octanoic acid (from the C8-C16 side, after initial formation of 2-oxononanoic acid which is then cleaved). orgoreview.comchemistrysteps.com This method can be used to determine the position of the triple bond in an unknown alkyne. orgoreview.com

Reductive transformations can be tailored for chemoselectivity. As mentioned, Luche conditions can selectively reduce the ketone over the alkyne. organic-chemistry.org Conversely, catalytic hydrogenation with Lindlar's catalyst selectively reduces the alkyne to a cis-alkene without affecting the ketone. byjus.com The choice between reducing the C=O or the C≡C bond depends on the specific reagents and conditions employed, highlighting the rich and controllable chemistry of ynones.

Mechanistic Investigations of this compound Reactions

Currently, detailed mechanistic investigations specifically focusing on the chemical reactivity and transformation of this compound are not extensively documented in publicly available scientific literature. While the broader class of α,β-ynones, to which this compound belongs, is known to participate in a variety of chemical transformations, specific mechanistic studies, including detailed research findings and data tables for this particular compound, are not readily found.

The reactivity of α,β-ynones is generally characterized by the electrophilic nature of the β-carbon of the alkyne and the carbonyl carbon, making them susceptible to nucleophilic attack. Common reactions for this class of compounds include Michael additions, cycloadditions, and reductions. Mechanistic studies for these reactions on analogous ynones often involve computational and experimental methods to elucidate reaction pathways, transition states, and the influence of catalysts and reaction conditions.

For instance, the Paal-Knorr synthesis is a well-established method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. rsc.orgorganic-chemistry.orguomustansiriyah.edu.iqwikipedia.org While ynones can be precursors to the necessary 1,4-dicarbonyl intermediates through reactions like Michael additions, specific mechanistic studies of the Paal-Knorr reaction starting from this compound are not available. Mechanistic investigations of the Paal-Knorr reaction itself have focused on understanding the cyclization and dehydration steps, often involving computational studies to determine the energy barriers of different proposed pathways. rsc.org

Similarly, the Michael addition is a fundamental reaction for ynones, involving the conjugate addition of a nucleophile to the β-alkynyl carbon. masterorganicchemistry.comwikipedia.orgnumberanalytics.comchemistrysteps.comyoutube.com While one could surmise that this compound would undergo Michael additions, specific mechanistic data, such as kinetic parameters or computational modeling for this substrate, is not present in the surveyed literature.

Given the absence of specific research findings for this compound, no data tables can be generated at this time. Further experimental and computational research would be required to provide a detailed mechanistic understanding of the reactions of this specific chemical compound.

Advanced Analytical and Spectroscopic Characterization of 9 Hexadecyn 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of 9-Hexadecyn-8-one. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons in the alkyl chains on either side of the carbonyl and alkyne functional groups. Protons alpha to the carbonyl group (on C7) are expected to appear as a triplet at a chemical shift (δ) around 2.20 ppm. The terminal methyl protons (on C1 and C16) would typically resonate as triplets at approximately 0.89 ppm. The numerous methylene (B1212753) groups within the C6 and C7 alkyl chains would produce a complex multiplet in the region of 1.02-1.85 ppm. acs.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C8) is characteristically deshielded and would appear significantly downfield. The sp-hybridized carbons of the alkyne group (C9 and C10) would resonate in a distinct region, typically between 80 and 90 ppm. The remaining sp³-hybridized carbons of the alkyl chains would appear at higher field strengths. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/C16 (CH₃) | ~0.9 (t) | ~14.0 |

| C2/C15 (CH₂) | ~1.3 (m) | ~22.5 |

| C3/C14 (CH₂) | ~1.3 (m) | ~31.5 |

| C4/C13 (CH₂) | ~1.3 (m) | ~29.0 |

| C5/C12 (CH₂) | ~1.3 (m) | ~29.0 |

| C6/C11 (CH₂) | ~1.6 (m) | ~24.0 |

| C7 (CH₂) | ~2.5 (t) | ~42.0 |

| C8 (C=O) | - | ~190.0 |

| C9 (C≡) | - | ~80.0 |

| C10 (C≡) | - | ~95.0 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.comslideshare.net For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the two alkyl chains, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comipb.pt This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl and alkyne carbons in this compound. For instance, HMBC would show a correlation between the protons on C7 and the carbonyl carbon (C8) as well as the alkyne carbons (C9 and C10).

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although it has low sensitivity, this technique can show direct carbon-carbon connectivity, providing the ultimate confirmation of the carbon skeleton. slideshare.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com For this compound (C₁₆H₂₈O), the calculated monoisotopic mass is 236.2140 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula. uni.lu

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. usgs.gov It is an ideal method for assessing the purity of a this compound sample and for analyzing it within complex mixtures. nih.govscirp.org The gas chromatogram provides a retention time for the compound, which is characteristic under specific analytical conditions. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. Analysis of the fragmentation pattern can help to confirm the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. slideshare.netmt.com

For this compound, the IR spectrum would show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically appearing around 1700 cm⁻¹. dummies.com Another key feature would be the absorption corresponding to the alkyne (C≡C) stretching vibration, which is expected in the region of 2100-2260 cm⁻¹. libretexts.orglibretexts.org Since this compound is an internal alkyne, this peak may be weak. libretexts.org The C-H stretching vibrations of the alkyl chains would be observed around 2850-2960 cm⁻¹.

Raman spectroscopy would also be sensitive to the alkyne triple bond, often providing a stronger signal for this symmetric or near-symmetric functional group than IR spectroscopy.

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected absorption ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Carbonyl (C=O) | Stretch | ~1700 | Strong, Sharp |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak to Medium |

Chromatographic Techniques for Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like this compound, a C16 acetylenic ketone, both HPLC and TLC serve as powerful tools for purification and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. As the mobile phase is pumped through the column, the non-polar this compound will have a stronger affinity for the non-polar stationary phase than the polar mobile phase, causing it to move through the column at a slower rate than polar impurities. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier under a specific set of conditions.

Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group (C=O) in the ketone provides a chromophore that absorbs UV light at a characteristic wavelength. The intensity of the absorption is proportional to the concentration of the compound in the sample. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) rjptonline.org |

| Mobile Phase | Acetonitrile and Water (Isocratic or gradient elution) sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 °C rjptonline.org |

| Detector | UV/Vis at ~220 nm (for C=O bond) |

| Injection Volume | 10 - 20 µL rjptonline.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and low-cost chromatographic technique used to separate non-volatile mixtures. wikipedia.org It is performed on a plate—typically glass, plastic, or aluminum foil—which is coated with a thin layer of adsorbent material, known as the stationary phase. longdom.org For this compound, silica (B1680970) gel is a common stationary phase.

The process involves spotting a small amount of the sample onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate via capillary action, and as it passes the sample spot, it carries the sample components up the plate at different rates. umich.edu The separation depends on the relative affinity of the components for the stationary phase versus the mobile phase. wikipedia.org

TLC is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound, or for quickly assessing the purity of a sample. wikipedia.org By comparing the migration distance of the sample spot to that of the solvent front, a Retention Factor (Rf) can be calculated. This value is characteristic for a given compound in a specific solvent system on a particular stationary phase. For a relatively non-polar molecule like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is effective. The polarity of the solvent system can be adjusted to achieve optimal separation. orgsyn.org

Visualization of the separated spots on the TLC plate can be achieved using a UV lamp (254 nm), as the compound will absorb UV light, or by staining with a chemical reagent like potassium permanganate (B83412), which reacts with the triple bond. wikipedia.org

Table 2: Expected TLC Behavior of this compound on a Silica Gel Plate

| Mobile Phase (Hexane:Ethyl Acetate) | Expected Retention Factor (Rf) | Observation |

|---|---|---|

| 95:5 | ~0.40 | Good separation from non-polar starting materials. |

| 90:10 | ~0.55 | Increased mobility, useful for faster runs. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

| Potassium permanganate |

Theoretical and Computational Chemistry Studies on 9 Hexadecyn 8 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 9-Hexadecyn-8-one, such studies would provide invaluable insights, but no specific research has been published.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would involve mapping the electron density and defining key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is crucial for predicting a molecule's chemical reactivity and kinetic stability. jmbfs.orgfrontiersin.org Without dedicated DFT (Density Functional Theory) or other ab initio calculations for this compound, these parameters remain undetermined.

Energy Landscape and Conformational Analysis

Due to its long aliphatic chains, this compound possesses significant conformational flexibility. A theoretical study of its energy landscape would identify the most stable conformers (lowest energy states) and the energy barriers between different rotational isomers. acs.org This analysis is critical for understanding its physical state and how it interacts with other molecules. However, no conformational analysis studies for this compound have been reported.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. acs.org These predictions are powerful tools for interpreting experimental data and confirming molecular structure. While experimental data for related compounds exist, predicted spectra for this compound are absent from the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in various environments. nih.gov

Conformational Dynamics and Intermolecular Interactions

MD simulations could illustrate how the flexible chains of this compound move and fold in a solution or in a condensed phase. nih.gov This would reveal dominant intermolecular interactions (like van der Waals forces) that govern its bulk properties. Such simulations are essential for understanding its behavior in practical applications but have not been specifically performed for this compound.

Adsorption Behavior and Surface Interactions

The interaction of organic molecules with surfaces is critical in fields like catalysis and materials science. tandfonline.com MD and Monte Carlo simulations are often used to model the adsorption energy and preferred orientation of molecules on various substrates. tandfonline.compolimi.it Studies on how this compound adsorbs onto different surfaces could inform its potential use as a corrosion inhibitor or in other surface-related applications, but this specific area of research has not been explored. frontiersin.orgresearchgate.net

Reaction Mechanism Studies

Computational chemistry has emerged as a powerful tool to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the α,β-unsaturated ketone this compound, theoretical studies focusing on its reaction mechanisms, particularly in the context of catalysis, are crucial for understanding its reactivity and for the rational design of new synthetic methodologies. Such studies often involve the mapping of potential energy surfaces to identify the most plausible reaction pathways.

Transition State Analysis and Reaction Pathway Elucidation

At the heart of understanding any chemical transformation is the characterization of its transition state—the highest energy point along the reaction coordinate. Theoretical calculations, such as those employing Density Functional Theory (DFT) or post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are instrumental in elucidating the geometry and energetics of these fleeting structures. For reactions involving this compound, transition state analysis would be pivotal in predicting stereochemical outcomes, understanding the influence of substituents, and identifying rate-determining steps.

While specific transition state analyses for reactions of this compound are not extensively detailed in the public domain, the principles of such studies can be inferred from computational work on analogous systems. For instance, in the rhodium-catalyzed hydrogenation of enamides, computational studies at the B3LYP/LACVP** level of theory have been used to investigate the effect of different ligands and substrates on the reaction mechanism. acs.org Similarly, in the context of phosphine-catalyzed cycloadditions of allenic ketones, computational methods have been employed to predict the stereochemistry of the reaction by comparing the activation energies of different transition states. acs.org These approaches could be directly applied to study reactions of this compound, such as its reduction, oxidation, or participation in cycloaddition reactions.

The elucidation of reaction pathways involves mapping the energetic landscape connecting reactants, intermediates, transition states, and products. This allows for a comprehensive understanding of the reaction mechanism. Modern computational software enables the calculation of vibrational frequencies to confirm that an optimized geometry corresponds to a true minimum or a first-order saddle point (transition state) on the potential energy surface.

Catalytic Cycle Modeling

Many reactions involving ketones like this compound are catalyzed by transition metals. Computational modeling of the entire catalytic cycle is essential for a complete understanding of the catalyst's role and for optimizing reaction conditions. This involves identifying all the elementary steps in the cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

For example, in the context of alcohol oxidation, a process that could convert a precursor alcohol to this compound, a proposed catalytic cycle might involve the coordination of the alcohol to a metal center, followed by deprotonation to form a metal alkoxide. tue.nl Subsequent steps could involve β-hydride elimination to yield the ketone and a metal hydride species, which is then reoxidized to regenerate the active catalyst. tue.nl Computational modeling can provide the relative energies of all intermediates and transition states in such a cycle, thereby identifying the turnover-limiting step and suggesting modifications to the catalyst or reaction conditions to improve efficiency.

Biological Activity and Chemical Biology Applications of 9 Hexadecyn 8 One

Role in Chemical Communication Systems

Semiochemicals, which include pheromones and allelochemicals, are pivotal in mediating interactions within and between species. wikipedia.orgbioprotectionportal.com The structural characteristics of 9-Hexadecyn-8-one, such as its long aliphatic chain and functional groups, are common in molecules involved in insect chemical communication.

Pheromones are chemical signals that trigger a social response in members of the same species. wikipedia.org Many insect pheromones are long-chain hydrocarbons with functional groups like alcohols, aldehydes, esters, or ketones. nih.gov These molecules are known to influence behaviors such as mating, aggregation, and alarm signaling.

While direct evidence for this compound as a pheromone is not established, its structural similarity to known pheromones is noteworthy. For instance, ketone-containing hydrocarbons serve as contact sex pheromones in species like the female German cockroach, Blattella germanica. nih.gov The biosynthesis of these pheromones often originates from fatty acids, involving steps like elongation, decarboxylation, hydroxylation, and oxidation. nih.gov Furthermore, related C16 compounds, such as (Z)-9-hexadecenal, are identified as major pheromone components in various moth species, including Heliothis subflexa and Heliothis virescens. psu.edu The presence of the ketone and the long carbon chain in this compound suggests it could potentially modulate insect behavior, possibly by acting as a component of a pheromone blend or as a behavioral antagonist.

Table 1: Examples of Structurally Related Insect Pheromones

| Compound Name | Chemical Class | Function | Species |

|---|---|---|---|

| (Z)-9-Hexadecenal | Aldehyde | Sex Pheromone | Heliothis species |

| Ketone Hydrocarbons | Ketone | Contact Sex Pheromone | Blattella germanica |

| (Z)-11-Hexadecenal | Aldehyde | Major Pheromone Component | Heliothis species |

Semiochemicals mediate a wide array of ecological interactions. plantprotection.pl These can be intraspecific (pheromones) or interspecific (allelochemicals). Allelochemicals include kairomones, which benefit the receiver; allomones, which benefit the sender; and synomones, which benefit both. wikipedia.orgplantprotection.pl

The role of a compound as a semiochemical is highly context-dependent. A single substance can act as a pheromone for one species and a kairomone for a predator or parasitoid of that species. The structural features of this compound make it a candidate for such multifunctional roles. For example, the alarm pheromones of many arthropods can also function as defensive allomones. nih.gov Given that many arthropods utilize their semiochemicals for multiple purposes, it is plausible that a compound like this compound could play a role in a variety of inter- and intraspecific interactions, from attracting mates to deterring competitors or predators. nih.gov

Enzymatic Interactions and Biotransformations

The metabolic fate of xenobiotics, including compounds like this compound, is governed by enzymatic processes primarily aimed at increasing their water solubility to facilitate excretion. mhmedical.comnih.gov These biotransformations are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

The interaction between a substrate and an enzyme is the foundation of its metabolic transformation. teachmephysiology.comkhanacademy.orgthemedicalbiochemistrypage.org The rate of these reactions can be described by Michaelis-Menten kinetics, characterized by two key parameters: Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax). teachmephysiology.com

For a molecule like this compound, the primary enzymes involved in its initial metabolism (Phase I) would likely be the cytochrome P450 (CYP) family. These enzymes are known to catalyze the oxidation of a wide range of lipophilic compounds. The acetylenic (triple bond) functionality in this compound is a key site for enzymatic action. The oxidation of carbon-carbon triple bonds by cytochrome P450 is a known metabolic pathway that can lead to the formation of highly reactive ketene (B1206846) intermediates. nih.gov This process can also be associated with mechanism-based inactivation of the CYP enzymes themselves, where the reactive metabolite covalently binds to the enzyme. nih.gov

Following initial enzymatic modification, the resulting metabolites can undergo further derivatization in Phase II reactions. nih.gov These conjugation reactions typically involve the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione, which significantly increases the water solubility of the compound. nih.gov

In the case of this compound, if the initial oxidation by cytochrome P450 yields a ketene, this reactive intermediate can be trapped by nucleophiles. nih.gov For example, it could react with glutathione, a common Phase II conjugation substrate, or with nucleophilic residues on proteins. nih.gov The resulting derivatives would be more polar and more readily excreted from the organism. This metabolic pathway highlights a potential mechanism for both the detoxification and the potential toxicity of acetylenic compounds, depending on the nature of the reactive intermediates formed and their subsequent reactions.

Table 2: Potential Biotransformation Pathway of Acetylenic Compounds

| Phase | Reaction Type | Key Enzymes | Potential Metabolite of this compound |

|---|---|---|---|

| Phase I | Oxidation of alkyne | Cytochrome P450 | Ketene intermediate |

| Phase II | Conjugation | Glutathione S-transferases | Glutathione conjugate |

Antimicrobial and Antiviral Properties (based on related structures)

While direct studies on the antimicrobial and antiviral properties of this compound are not available, the bioactivity of structurally similar long-chain lipids and ketones suggests it may possess such properties.

Naturally occurring acetylenic lipids, in general, have been noted for a range of biological activities, including antitumor, antibacterial, and antifungal properties. researchgate.net The presence of the acetylenic functional group is often crucial for this bioactivity.

In terms of antimicrobial activity, long-chain compounds with ketonic or other oxygen-containing functional groups have shown efficacy against various microbes. For example, long-chain 3,4-epoxy-2-alkanones have demonstrated activity against the fungus Trichophyton mentagrophytes and the bacterium Propionibacterium acnes. nih.gov Similarly, long-chain fatty alcohols exhibit antibacterial activity, with their effectiveness often dependent on the length of the carbon chain. mdpi.comresearchgate.net Long-chain polyunsaturated fatty acids have also been shown to inhibit the growth of Propionibacterium acnes and Staphylococcus aureus. mdpi.com These findings suggest that the long carbon chain of this compound could contribute to potential antimicrobial effects.

Regarding antiviral properties, lipids and their metabolism are increasingly recognized as important factors in viral replication cycles, making them attractive targets for antiviral strategies. nih.gov Acetylenic lipids, in particular, have been investigated for their antiviral potential. researchgate.net The antiviral activity of some lipid-like molecules is attributed to their ability to interfere with the viral envelope, a critical component for the entry of many viruses into host cells. nih.gov The lipophilic nature of this compound suggests it could potentially interact with viral membranes or interfere with host lipid metabolic pathways that are essential for viral replication.

Table 3: Biological Activities of Structurally Related Compounds

| Compound Class | Specific Example | Biological Activity |

|---|---|---|

| Acetylenic Lipids | Various | Antitumor, Antibacterial, Antifungal researchgate.net |

| Long-chain Epoxy-ketones | 3,4-Epoxy-2-dodecanone | Antifungal, Antibacterial nih.gov |

| Long-chain Fatty Alcohols | 1-Dodecanol | Antibacterial mdpi.comresearchgate.net |

| Long-chain Polyunsaturated Fatty Acids | Dihomo-γ-linolenic acid | Antibacterial mdpi.com |

Other Biologically Relevant Activities

While research has primarily focused on certain areas of the biological profile of this compound, its structural characteristics suggest potential involvement in other significant biological and chemical processes. Drawing parallels from structurally similar compounds, this section explores other potential activities, specifically acetylcholinesterase inhibition and anticorrosion properties.

Acetylcholinesterase Inhibition Mechanisms (analogous to 9-hexadecen-1-ol)

The potential for this compound to act as an acetylcholinesterase (AChE) inhibitor can be inferred from studies on analogous long-chain unsaturated alcohols and fatty acids. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of conditions like Alzheimer's disease.

The inhibitory activity of long-chain unsaturated molecules on AChE is influenced by several structural features. Research on (2E)α,β-unsaturated fatty acids has demonstrated that these compounds can act as mixed-type inhibitors of AChE. nih.gov This suggests that they can bind to both the active site of the enzyme and to an allosteric site, thereby interfering with substrate binding and catalytic activity. The length of the carbon chain is a crucial determinant of inhibitory efficacy, with optimal lengths leading to more potent inhibition. nih.gov

The presence of a long alkyl chain, similar to that in this compound, can contribute to hydrophobic interactions within the active site gorge of AChE. The double or triple bond in the chain can also influence the binding orientation and affinity. While direct studies on 9-hexadecen-1-ol are not available, the general structure-activity relationships for similar molecules suggest a potential for AChE inhibition. The ketone group in this compound could also play a role in interacting with amino acid residues in the enzyme's active site.

Table 1: Postulated Structure-Activity Relationships for Acetylcholinesterase Inhibition by Long-Chain Unsaturated Compounds

| Structural Feature | Postulated Role in AChE Inhibition |

| Long Alkyl Chain | Facilitates hydrophobic interactions within the enzyme's active site gorge. Chain length is critical for optimal binding and inhibitory potency. |

| Unsaturation (Double/Triple Bond) | Influences the molecule's conformation and its orientation within the binding site. May interact with specific amino acid residues. |

| Functional Group (e.g., Ketone, Alcohol) | Can form hydrogen bonds or other interactions with amino acid residues in the catalytic or peripheral anionic site of AChE, contributing to inhibitory activity. |

It is important to note that these are proposed mechanisms based on analogous compounds, and experimental validation is required to confirm the acetylcholinesterase inhibitory activity of this compound.

Anticorrosion Properties and Inhibition Mechanisms (analogous to 9-hexadecyn-1-ol)

The structural features of this compound, particularly the presence of a triple bond and a heteroatom (oxygen), suggest that it may possess anticorrosion properties, analogous to compounds like 9-hexadecyn-1-ol (B1595561). Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal.

The mechanism of corrosion inhibition by alkynes and their derivatives, such as alkynols, on metal surfaces like mild steel is generally attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium. Several modes of adsorption can be involved:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The π-electrons of the triple bond and the lone pair of electrons on the oxygen atom in a molecule like 9-hexadecyn-1-ol (and by extension, the ketone group in this compound) are crucial for this type of interaction.

The triple bond in the alkyne is a region of high electron density, which facilitates strong adsorption onto the metal surface. The long alkyl chain contributes to the formation of a compact and hydrophobic barrier, further preventing the ingress of corrosive species.

Table 2: Proposed Mechanisms of Corrosion Inhibition by Alkynols

| Inhibition Mechanism | Description |

| Adsorption | The inhibitor molecules adsorb onto the metal surface, forming a protective barrier. |

| Film Formation | The adsorbed molecules create a thin film that isolates the metal from the corrosive environment. This film can be a monolayer or a multilayer. |

| Blocking of Active Sites | The inhibitor molecules block the active sites on the metal surface where corrosion reactions (anodic and cathodic) occur. |

| Hydrophobic Effect | The long alkyl chain of the inhibitor creates a hydrophobic layer, repelling water and other corrosive agents from the metal surface. |

The effectiveness of an alkyne-based corrosion inhibitor is influenced by its concentration, the nature of the metal, and the corrosive environment. While specific data for 9-hexadecyn-1-ol is not extensively available, the established principles of corrosion inhibition by long-chain alkynols provide a strong basis for predicting the potential anticorrosion properties of this compound.

Q & A

Q. What frameworks address data variability in cross-laboratory studies of this compound’s catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.